Product packaging for (1S)-1-(4-ethylphenyl)ethanol(Cat. No.:CAS No. 101219-72-1)

(1S)-1-(4-ethylphenyl)ethanol

Cat. No.: B6141801
CAS No.: 101219-72-1
M. Wt: 150.22 g/mol
InChI Key: HZFBZEOPUXCNHK-QMMMGPOBSA-N
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Description

Significance of Chiral Secondary Alcohols as Enantiopure Building Blocks

Chiral secondary alcohols are invaluable enantiopure building blocks in organic synthesis, primarily due to their prevalence in biologically active molecules and their versatility as synthetic intermediates. researchgate.netnih.gov The stereochemistry of a molecule is often critical to its biological function, and the presence of a chiral hydroxyl group can significantly influence a drug's efficacy and safety. nih.govenamine.net Enantiomerically pure secondary alcohols are crucial precursors for a wide array of pharmaceuticals, including antidepressants like Prozac, and drugs for cardiovascular conditions. researchgate.net

The demand for enantiopure compounds has driven the development of numerous synthetic strategies, with biocatalytic methods gaining prominence due to their high selectivity and environmentally friendly nature. researchgate.netresearchgate.net These methods often employ enzymes to achieve the asymmetric reduction of prochiral ketones, yielding chiral secondary alcohols with high enantiomeric excess. researchgate.netnih.gov The ability to produce single-enantiomer drugs is a significant focus in the pharmaceutical industry, as it allows for more targeted therapies. nih.govpharmtech.com

The "chiral pool," which comprises readily available, naturally occurring chiral molecules, has long been a source of starting materials for complex syntheses. nih.gov However, the need for a wider variety of chiral building blocks has spurred the development of methods to create non-natural enantiopure compounds, such as many chiral secondary alcohols. enamine.netpharmtech.com These building blocks are not only incorporated into the final target molecule but can also act as chiral auxiliaries or catalysts to control the stereochemistry of subsequent reactions. nih.govresearchgate.net

Table 1: Examples of Drugs Derived from Chiral Secondary Alcohols

Drug NameTherapeutic Use
ProzacAntidepressant researchgate.net
IsoproterenolTreatment of bradycardia researchgate.netresearchgate.net
NeobenodineAnticholinergic and antihistaminic researchgate.net
IbuprofenNon-steroidal anti-inflammatory drug researchgate.net
(S)-2-Chloro-1-(3-chlorophenyl)ethanolIntermediate for anticancer drugs nih.gov

Overview of Research Trajectories for Optically Active Arylethanol Derivatives

Research into optically active arylethanol derivatives, a class that includes (1S)-1-(4-ethylphenyl)ethanol, has been driven by their utility as key intermediates in the synthesis of pharmaceuticals and other fine chemicals. pharmtech.comresearchgate.net A significant portion of this research focuses on developing efficient and highly selective methods for their preparation.

One major research trajectory is the use of biocatalysis, particularly the asymmetric reduction of the corresponding acetophenones. researchgate.netresearchgate.net Various microorganisms and their isolated enzymes, such as alcohol dehydrogenases, have been investigated for their ability to produce these chiral alcohols with high enantiomeric excess (ee). researchgate.netnih.gov For instance, Lactobacillus kefiri has been used for the asymmetric reduction of various prochiral ketones to yield chiral secondary carbinols with over 99% ee. researchgate.net Similarly, Saccharomyces uvarum has been employed for the synthesis of (S)-1-(4-methoxyphenyl)ethanol. researchgate.net

Another important area of research is catalytic asymmetric hydrogenation. researchgate.net This method often involves the use of chiral metal complexes as catalysts to achieve high enantioselectivity. While effective, these methods can sometimes be limited by the cost and availability of the catalysts. researchgate.net

The development of multi-enzyme cascade reactions represents a more recent and sophisticated approach. researchgate.net These cascades can combine several enzymatic steps in a single pot to convert simple starting materials into complex chiral molecules, such as the synthesis of enantiopure 1,2-amino alcohols from L-phenylalanine. nih.govresearchgate.net

Furthermore, research has also explored the chemical synthesis of optically active arylethanol derivatives through methods like the α-alkylation of N-borane complexes of chiral amines, providing a route to various substituted arylethylamines. rsc.orgnih.gov

Table 2: Research Methods for Optically Active Arylethanol Derivatives

MethodDescriptionKey Advantages
Biocatalytic Asymmetric ReductionUse of whole cells or isolated enzymes to reduce prochiral ketones.High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.netresearchgate.net
Catalytic Asymmetric HydrogenationUse of chiral metal catalysts to hydrogenate prochiral ketones.High efficiency and selectivity. researchgate.net
Multi-Enzyme CascadesCombination of multiple enzymatic reactions in one pot.High atom economy, can produce complex molecules from simple starting materials. nih.govresearchgate.net
Chiral Auxiliary-Mediated SynthesisUse of a chiral auxiliary to direct the stereochemical outcome of a reaction.Provides access to a wide range of chiral products. rsc.orgnih.gov

Historical Context of this compound within Stereoselective Methodologies

The synthesis of specific chiral molecules like this compound is situated within the broader historical development of stereoselective synthesis. Early methods for obtaining enantiopure compounds often relied on the resolution of racemic mixtures, a process that can be inefficient as it discards at least half of the material. nih.gov

The advent of asymmetric catalysis and biocatalysis revolutionized the field by enabling the direct synthesis of a desired enantiomer. The development of enzymes like S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED) from Aromatoleum aromaticum EbN1, which exhibits anti-Prelog stereoselectivity, is a testament to the increasing sophistication of biocatalytic methods. nih.gov This enzyme is involved in the anaerobic degradation of p-ethylphenol and can catalyze the dehydrogenation of 1-(4-hydroxyphenyl)-ethanol. nih.gov While not directly producing this compound, the study of such enzymes provides valuable insights into the mechanisms of stereoselective alcohol dehydrogenases that can be applied to the synthesis of related compounds.

More direct research into the synthesis of this compound has often been part of broader studies on the substrate scope of various catalytic systems. For example, studies on alcohol dehydrogenases often include 4'-ethylacetophenone (B57664) as a substrate to test the enzyme's ability to produce 1-(4-ethylphenyl)ethanol, although the specific enantiomer is not always the primary focus. nih.gov The development of enantioconvergent transformations, which can convert a racemic mixture entirely into a single enantiomer of a product, represents a significant advancement in stereoselective synthesis and has been applied to secondary alcohols. rsc.org

The synthesis of optically active compounds like this compound continues to be an area of active research, with a focus on developing more efficient, selective, and sustainable synthetic methods. researchgate.netscbt.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B6141801 (1S)-1-(4-ethylphenyl)ethanol CAS No. 101219-72-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(4-ethylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFBZEOPUXCNHK-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)[C@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enantioselective Synthesis and Stereocontrol Methodologies for 1s 1 4 Ethylphenyl Ethanol

Asymmetric Catalytic Reduction Strategies from 4-Ethylacetophenone.cnpereading.comnih.govnih.govmdpi.com

The conversion of 4-ethylacetophenone to (1S)-1-(4-ethylphenyl)ethanol is predominantly achieved through asymmetric catalytic reduction. This strategy employs a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group of the ketone, resulting in the formation of one enantiomer in excess over the other. Various transition metal-based catalysts and organocatalysts have been developed for this purpose, each with its own set of advantages regarding efficiency and enantioselectivity.

Chiral Ligand Design and Catalyst Development for Asymmetric Hydrogenation.cnpereading.comdiva-portal.orgrsc.org

A cornerstone of asymmetric hydrogenation is the design and synthesis of chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that directs the approach of the substrate and the hydride source, thereby controlling the stereochemical outcome of the reaction. The development of novel ligands is an ongoing effort to improve catalytic activity and enantioselectivity for a broad range of substrates, including 4-ethylacetophenone.

Ruthenium complexes bearing chiral prolinamide-derived ligands have proven to be effective catalysts for the asymmetric transfer hydrogenation (ATH) of ketones. cnpereading.com In this process, a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, is used to provide the hydride. cnpereading.comacs.org The catalyst, formed in situ from a ruthenium precursor and the chiral ligand, facilitates the stereoselective transfer of hydrogen to the ketone. These systems have demonstrated the capability to produce chiral alcohols with high yields and excellent enantiomeric excesses (ee). cnpereading.comdiva-portal.org The prolinamide ligand's structure, particularly the substituents on the amide nitrogen and the pyrrolidine (B122466) ring, plays a crucial role in determining the efficiency and stereoselectivity of the reduction.

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a variety of asymmetric transformations, including the reduction of ketones. nih.govacs.org While not always directly applied to 4-ethylacetophenone in the searched literature, the principles of CPA catalysis are highly relevant. CPAs can activate the ketone by forming a hydrogen bond with the carbonyl oxygen, enhancing its electrophilicity. Simultaneously, the chiral counteranion can direct the approach of a reducing agent, such as a Hantzsch ester or a borane, leading to high enantioselectivity. nih.govnih.gov The development of increasingly acidic and sterically demanding CPAs continues to expand the scope and utility of this methodology in asymmetric synthesis. acs.org

In the quest for more sustainable and cost-effective catalytic systems, earth-abundant metals like cobalt have gained significant attention. nih.gov Cobalt complexes, when combined with appropriate chiral ligands, can effectively catalyze the asymmetric hydrogenation of ketones. mdpi.comnih.gov Mechanistic studies suggest that these reactions can proceed through various pathways, including those involving cobalt(II) catalytic cycles and outer-sphere mechanisms. nih.gov The design of ligands that can effectively control the stereochemistry at the cobalt center is critical for achieving high enantioselectivity in the reduction of substrates like 4-ethylacetophenone. mdpi.comnih.gov

Substrate Scope and Stereoselectivity in Homogeneous Catalysis.cnpereading.comdiva-portal.org

The success of a catalytic system is often judged by its substrate scope and the level of stereoselectivity it can achieve. For the asymmetric reduction of ketones, an ideal catalyst would be effective for a wide range of substrates, including those with varying electronic and steric properties. In the context of 4-ethylacetophenone, the ethyl group at the para position of the aromatic ring influences the electronic nature of the carbonyl group.

Research has shown that ruthenium-hydroxyamide catalyzed systems can achieve excellent enantioselectivity (typically >90% ee) for the asymmetric transfer hydrogenation of various α,β-propargyl ketones. cnpereading.comdiva-portal.org While not directly 4-ethylacetophenone, this demonstrates the potential of such catalysts for related aromatic ketones. The stereoselectivity is highly dependent on the precise structure of the chiral ligand and the reaction conditions.

Table 1: Representative Enantioselectivities in Asymmetric Ketone Reduction This table is for illustrative purposes and may not directly correspond to the reduction of 4-ethylacetophenone with the specified catalyst but reflects the general performance of these catalyst types.

Catalyst SystemKetone TypeEnantiomeric Excess (ee)Reference
Ruthenium-Hydroxyamideα,β-Propargyl Ketones>90% cnpereading.comdiva-portal.org
Cobalt-Amino(imino)diphosphineVarious Secondary Alcoholsup to 99% nih.gov
Manganese-PNNP/SNNS LigandsSubstituted Acetophenonesup to 85% nih.gov

Role of Solvent Systems and Reaction Parameters in Enantiocontrol.cnpereading.comrsc.org

The choice of solvent and other reaction parameters, such as temperature, pressure, and catalyst loading, can have a profound impact on the enantioselectivity of a catalytic reaction. The solvent can influence the solubility of the catalyst and substrate, the stability of the catalytic species, and the transition state energies of the stereodetermining step.

In asymmetric transfer hydrogenation reactions, solvents like isopropanol not only act as the reaction medium but also as the hydrogen source. The concentration of the hydrogen donor can affect the reaction rate and selectivity. For instance, in some enzyme-catalyzed reductions, high concentrations of isopropanol (up to 60%) have been used to increase the solubility of hydrophobic substrates.

Temperature is another critical parameter. Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may come at the cost of a slower reaction rate. Therefore, optimizing these parameters is crucial for achieving both high conversion and high enantioselectivity in the synthesis of this compound.

Biocatalytic Approaches for this compound Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. The use of enzymes or whole-cell systems offers high enantioselectivity and mild reaction conditions.

Enzyme Screening and Engineering for Enantioselectivity

The selection or engineering of an appropriate enzyme is a critical first step in developing a successful biocatalytic process. The goal is to identify a biocatalyst that can reduce the prochiral ketone, 4'-ethylacetophenone (B57664), to the desired (1S)-enantiomer of the alcohol with high conversion and enantiomeric excess.

(S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum EbN1 is a well-characterized enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family. mlbke.com This NAD+/NADH dependent enzyme naturally catalyzes the stereospecific oxidation of (S)-1-phenylethanol to acetophenone (B1666503). mlbke.com However, it can also catalyze the reverse reaction, the NADH-dependent stereospecific reduction of acetophenones to the corresponding (S)-alcohols. mlbke.comresearchgate.net

PEDH exhibits a broad substrate scope, making it a versatile biocatalyst for the synthesis of various chiral alcohols. mlbke.com Its ability to reduce acetophenone and its structural analogues with high enantioselectivity has been demonstrated. researchgate.net Quantum mechanics (QM) methods have been employed to describe the reaction mechanism, providing insights into the reaction equilibrium and kinetics. mlbke.com The enzyme's notable resistance to organic solvents further enhances its applicability in industrial settings. mlbke.com

Whole-cell biotransformations offer several advantages over the use of isolated enzymes, including the in-situ regeneration of expensive cofactors and protection of the enzyme from the reaction environment. acs.org Various microorganisms, including yeast and bacteria, have been screened for their ability to reduce acetophenone derivatives. researchgate.net

For instance, a study investigating the reduction of acetophenones found that among four tested bacterial strains, Weissella paramesenteroides N7 was the most effective biocatalyst. researchgate.net Optimization of the reaction conditions for this whole-cell system resulted in high enantioselectivity and conversion rates. researchgate.net Yeast-surface displayed multi-enzyme assemblies have also been developed to enhance the efficiency of biocatalytic processes. nih.gov These systems can improve hydrolytic activity compared to free enzymes. nih.gov

The use of recombinant Escherichia coli as a whole-cell biocatalyst is a common strategy. acs.orgnih.gov These engineered cells can overexpress specific dehydrogenases, leading to efficient and selective reduction of ketones. acs.org For example, engineered E. coli cells have been successfully used for the preparative-scale asymmetric reduction of various ketones. nih.gov

The high cost of nicotinamide (B372718) cofactors (NADH and NADPH) necessitates their efficient regeneration for large-scale biocatalytic processes. illinois.edu Several in-situ regeneration methods have been developed. researchgate.net

A common approach is the "substrate-coupled" method, where a second substrate, such as isopropanol (IPA), is added to the reaction mixture. The same dehydrogenase that reduces the primary substrate also oxidizes the cosubstrate, regenerating the required cofactor. acs.org This single-enzyme system simplifies the process, although high concentrations of the cosubstrate may be needed to drive the reaction equilibrium. acs.org

Another strategy is the "enzyme-coupled" system, which employs a second enzyme and a corresponding substrate for cofactor regeneration. researchgate.net Commonly used systems include formate/formate dehydrogenase (FDH) and glucose/glucose dehydrogenase (GDH). illinois.edu For example, GDH can be used to regenerate NADPH in reactions catalyzed by NADPH-dependent ketoreductases. nih.gov The choice of regeneration system depends on factors such as enzyme compatibility, cost, and the specific reaction conditions. researchgate.net

Cofactor Regeneration MethodDescriptionKey Features
Substrate-Coupled A single enzyme catalyzes both the reduction of the target ketone and the oxidation of a co-substrate (e.g., isopropanol). acs.orgSimplicity of a one-enzyme system. acs.org
Enzyme-Coupled (e.g., GDH) A second enzyme (e.g., glucose dehydrogenase) and its substrate (e.g., glucose) are used to regenerate the cofactor. illinois.eduAvoids the need for high concentrations of a potentially inhibitory co-substrate. nih.gov
Whole-Cell Systems The metabolic pathways of the host organism (e.g., E. coli) are utilized to regenerate the cofactor, often using glucose as the energy source. acs.orgCofactors are supplied by the cells, reducing costs. acs.org

Reaction Conditions and Process Optimization in Biotransformations

Every enzyme has an optimal pH and temperature range at which it exhibits maximum activity. omicsonline.org Deviations from these optimal conditions can lead to a decrease in reaction rate and, in extreme cases, irreversible denaturation of the enzyme. omicsonline.org

The activity of dehydrogenases is often pH-dependent. For example, the reduction of ketones to alcohols is typically favored at a lower pH (around 5-6), while the reverse reaction, the oxidation of alcohols, is favored at a more neutral to slightly basic pH. researchgate.net The stability of an enzyme can also be influenced by pH. For instance, (S)-1-phenylethanol dehydrogenase (S-HPED) stability has been studied across a wide pH range. researchgate.net

Temperature also plays a critical role. Increasing the temperature generally increases the reaction rate up to an optimal point. omicsonline.org Beyond this temperature, the enzyme's structure begins to break down, leading to a rapid loss of activity. omicsonline.org The optimal temperature for a specific carbonyl reductase from Bacillus aryabhattai (BaSDR1) was found to be 35°C. researchgate.net The thermal stability of an enzyme can sometimes be enhanced by the addition of stabilizers, such as glucose. researchgate.net

EnzymeOptimal pHOptimal Temperature
Carbonyl Reductase (BaSDR1)5.0 - 10.0 researchgate.net35°C researchgate.net
Cellulase7.0 researchgate.net50°C researchgate.net

Dynamic Kinetic Resolution Strategies for Enantiopure this compound Precursors

Dynamic kinetic resolution (DKR) is a powerful technique for the deracemization of racemic alcohols, including the precursor to this compound. This method combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.

A common approach involves the use of a lipase (B570770), such as Candida antarctica lipase B (CALB), for the enantioselective acylation of one enantiomer of the alcohol. Simultaneously, a racemization catalyst, often a ruthenium-based complex like the Shvo catalyst, is employed to continuously interconvert the enantiomers of the starting material. nih.gov This ensures that the substrate for the enzymatic resolution is constantly replenished, driving the reaction towards the formation of a single enantiomer of the acylated product.

The compatibility of the enzyme and the racemization catalyst is a critical factor for the success of DKR. rsc.orgacs.org The catalysts must function optimally under similar reaction conditions without interfering with each other's activity. rsc.orgacs.org Minimizing side reactions, such as the oxidation of the alcohol to the corresponding ketone, is also a significant consideration in optimizing DKR processes. rsc.orgqub.ac.uk

Dynamic Kinetic Resolution of 1-Phenylethanol Analogs
SubstrateEnzymeRacemization CatalystYield (%)Enantiomeric Excess (ee %)Reference
rac-1-PhenylethanolNovozym 435 (CALB)Shvo CatalystHigh>99 nih.gov
rac-1-PhenylethanolLipase B[(pentamethylcyclopentadienyl)IrCl2(1-benzyl,3-methyl-imidazol-2-ylidene)]>9997 researchgate.net

Grignard and Organometallic Reagent Additions with Chiral Auxiliary Control

The asymmetric addition of Grignard reagents and other organometallic compounds to prochiral ketones is a fundamental method for creating chiral tertiary alcohols. However, achieving high stereoselectivity in the addition to form secondary alcohols like this compound often requires the use of a chiral auxiliary. These auxiliaries are chiral molecules that temporarily attach to the substrate or reagent, directing the incoming nucleophile to one face of the carbonyl group, thereby controlling the stereochemical outcome of the reaction.

While direct asymmetric addition of Grignard reagents to ketones is a powerful tool for generating chiral tertiary alcohols, the synthesis of chiral secondary alcohols often involves a different strategy. nih.gov One common approach is the use of chiral ligands to modify the reactivity of the organometallic reagent. For instance, N,N,O-tridentate chiral ligands derived from 1,2-diaminocyclohexane (DACH) have been developed for the asymmetric addition of Grignard reagents to ketones. nih.gov

Another strategy involves the use of chiral oxazolidinones as auxiliaries. researchgate.net These can be attached to an α,β-unsaturated carbonyl system, and the subsequent 1,4-conjugate addition of a Grignard reagent, often catalyzed by a copper salt, proceeds with high diastereoselectivity. researchgate.net Following the addition, the chiral auxiliary can be cleaved to yield the desired β-substituted chiral product. The choice of the chiral auxiliary is crucial and depends on the specific substrate and reagent to achieve the desired level of stereocontrol.

Mechanistic Elucidation and Stereochemical Investigations of 1s 1 4 Ethylphenyl Ethanol Formation

Computational Chemistry and Density Functional Theory (DFT) Studies of Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the mechanisms of chemical reactions. These approaches allow for the detailed examination of reaction coordinates, the characterization of transient species, and the elucidation of the factors controlling stereoselectivity.

The origin of enantioselectivity in the catalytic reduction of ketones like 4-ethylacetophenone is often rationalized by analyzing the relative energies of the diastereomeric transition states leading to the (S) and (R) products. In the context of transfer hydrogenation catalyzed by ruthenium complexes, such as those pioneered by Noyori, the favored transition state is stabilized by specific non-covalent interactions. acs.orgresearchgate.net For the formation of (1S)-1-(4-ethylphenyl)ethanol, the transition state involves the coordination of the ketone to the metal center, followed by the transfer of a hydride from the catalyst and a proton from a co-catalyst or solvent.

The key to enantioselectivity lies in the subtle interplay of steric and electronic interactions between the catalyst's chiral ligands and the substituents on the ketone. researchgate.net For instance, a commonly invoked model is the CH/π interaction, where a C-H bond from the catalyst's ligand interacts favorably with the π-system of the ketone's aromatic ring. pnas.org This interaction preferentially stabilizes the transition state leading to one enantiomer over the other.

Table 1: Illustrative Transition State Energy Differences in Asymmetric Ketone Reduction

Catalyst SystemKetone SubstrateFavored EnantiomerΔΔG‡ (kcal/mol)Enantiomeric Excess (% ee)
Ru(II)-TsDPENAcetophenone (B1666503)(S)1.5 - 2.0>95
Rh(III)-Cp*Aryl Ketones(S) or (R)1.0 - 2.590-99
Fe(II)-PincerAcetophenone(S)~1.8~96

DFT calculations are not only used to understand reactivity but also to predict the absolute configuration of chiral molecules by simulating their chiroptical properties, such as optical rotation and electronic circular dichroism (ECD). researchgate.net While the direct application of this to this compound is not found in the provided search results, the general methodology is well-established. By calculating the theoretical ECD spectrum for a proposed absolute configuration (e.g., S) and comparing it to the experimentally measured spectrum, the absolute configuration can be confidently assigned. researchgate.net

Furthermore, DFT can be used to determine the most stable conformations of the final product, this compound, providing insights into its three-dimensional structure.

Kinetic Isotope Effect (KIE) Studies in Stereoselective Synthesis

Kinetic Isotope Effect (KIE) studies are a powerful experimental tool for probing the mechanism of a reaction by examining the rate changes upon isotopic substitution at a particular atomic position. In the context of the asymmetric reduction of 4-ethylacetophenone, measuring the KIE for the transfer of hydride (or deuteride) from the catalyst can provide evidence for the rate-determining step of the reaction. For instance, a significant primary KIE (kH/kD > 1) would indicate that the C-H bond cleavage is part of the rate-determining step. While specific KIE studies for the synthesis of this compound were not found, such studies on similar ketone reductions have been instrumental in elucidating reaction mechanisms. dokumen.pub

Chiral Recognition Mechanisms in Enzyme-Catalyzed Reductions

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. The reduction of 4-ethylacetophenone to this compound can be achieved with high enantioselectivity using certain enzymes, such as ketoreductases. The chiral recognition mechanism in these enzymes relies on the precise positioning of the substrate within the active site. The enzyme's active site acts as a chiral pocket, where specific amino acid residues interact with the substituents of the ketone through hydrogen bonding, hydrophobic interactions, and steric hindrance. These interactions orient the ketone in a way that the hydride transfer from the cofactor (typically NADH or NADPH) occurs preferentially to one face of the carbonyl group, leading to the formation of the (S)-alcohol.

In-situ Spectroscopic Monitoring of Stereoselective Transformations

The real-time monitoring of a chemical reaction as it proceeds can provide invaluable mechanistic information. In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are increasingly being used to study asymmetric catalytic reactions. For the synthesis of this compound, in-situ NMR could be employed to observe the formation of catalytic intermediates, monitor the consumption of the starting material (4-ethylacetophenone), and track the appearance of the chiral alcohol product. researchgate.netotka-palyazat.huualberta.carsc.org This allows for the determination of reaction kinetics and can help to identify the active catalytic species.

Application of 1s 1 4 Ethylphenyl Ethanol As a Chiral Building Block and Precursor

Utilization in the Asymmetric Synthesis of Complex Chiral Molecules

The enantiopure nature of (1S)-1-(4-ethylphenyl)ethanol allows it to serve as a foundational element in the synthesis of intricate chiral structures. Its hydroxyl group and the potential for modification of the ethylphenyl moiety provide versatile handles for synthetic transformations.

Asymmetric Derivatization Reactions

This compound can undergo a variety of asymmetric derivatization reactions. These reactions take advantage of the existing stereocenter to influence the stereochemical outcome of subsequent transformations, leading to the formation of new chiral centers with high diastereoselectivity. For instance, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions that proceed with inversion or retention of configuration, depending on the reaction conditions and the nature of the nucleophile.

Formation of Chirality Transfer Intermediates

This chiral alcohol is instrumental in the formation of intermediates that facilitate chirality transfer. In this role, the stereochemical information embedded in this compound is passed on to a new molecule. This is a key strategy in asymmetric synthesis, where a readily available chiral molecule is used to induce chirality in a prochiral substrate.

Role in Chiral Ligand Design and Asymmetric Catalysis

The development of new chiral ligands is a cornerstone of asymmetric catalysis, as the ligand environment around a metal center dictates the stereochemical course of a catalyzed reaction. nih.govmdpi.comnih.gov this compound serves as a key precursor for a variety of chiral ligands.

Derivatization to Chiral Phosphines, Amines, and Related Ligands

The hydroxyl group of this compound can be readily transformed into other functional groups, such as amines and phosphines. These transformations are crucial for the synthesis of a wide range of chiral ligands. For example, conversion to an amine followed by reaction with a chlorophosphine can yield chiral aminophosphine (B1255530) ligands. Similarly, direct displacement of a derivatized hydroxyl group with a phosphide (B1233454) anion can produce chiral phosphine (B1218219) ligands. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the phenyl ring or the phosphorus/nitrogen atom.

Application in Metal-Catalyzed Asymmetric Reactions

Chiral ligands derived from this compound have found application in a multitude of metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that enables the selective formation of one enantiomer of the product. Examples of such reactions include asymmetric hydrogenation, allylic alkylation, and various cross-coupling reactions. nih.govresearchgate.net The effectiveness of these ligands is often evaluated by the enantiomeric excess (ee) of the product, which is a measure of the stereoselectivity of the reaction.

Reaction TypeCatalyst/Ligand SystemKey Features
Asymmetric HydrogenationRh- or Ru-based catalysts with chiral phosphine ligandsHigh enantioselectivities in the reduction of prochiral ketones and olefins.
Asymmetric Allylic AlkylationPd-based catalysts with chiral phosphine or nitrogen-containing ligandsControl of regioselectivity and enantioselectivity in the formation of C-C and C-N bonds. researchgate.net
Asymmetric Reductive CouplingCobalt-catalyzed reactions with chiral NPN ligands. acs.orgEnables the synthesis of sterically congested chiral amides from racemic tertiary alkyl halides and isocyanates. acs.org

Precursor in Stereoselective Polymer Synthesis

The principles of asymmetric synthesis can be extended to polymer chemistry to create polymers with a controlled stereochemical structure. This compound can be utilized as a chiral initiator or monomer in stereoselective polymerization reactions. The chirality of the initiator can direct the stereochemistry of the monomer addition, leading to the formation of isotactic or syndiotactic polymers. When used as a monomer, its incorporation into the polymer backbone introduces chiral centers at regular intervals, resulting in a stereoregular polymer with unique properties and potential applications in chiral separations and as a chiral stationary phase in chromatography.

Advanced Spectroscopic and Chiroptical Characterization for Stereochemical Assignment and Conformational Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques that measure the differential absorption and refraction, respectively, of left and right circularly polarized light by a chiral molecule. The resulting spectra are exquisitely sensitive to the molecule's absolute configuration.

For aromatic alcohols like (1S)-1-(4-ethylphenyl)ethanol, the electronic transitions of the phenyl chromophore, typically in the UV region (200-300 nm), give rise to characteristic CD and ORD curves known as Cotton effects. The sign of the Cotton effect can often be correlated with the absolute configuration at the stereocenter. Empirical rules, such as the sector rules for aromatic compounds, have been developed to predict the sign of the Cotton effect based on the spatial arrangement of substituents around the chromophore.

In the case of this compound, the 'S' configuration at the carbinol center is expected to produce a specific set of Cotton effects. By comparing the experimentally obtained CD or ORD spectrum with those of structurally related compounds with known absolute configurations or with quantum chemical calculations, the stereochemistry can be confidently assigned.

Table 1: Representative CD Spectral Data for Chiral Benzylic Alcohols

Compound Configuration Wavelength (nm) Molar Ellipticity (deg·cm²/dmol)
(S)-1-Phenylethanol S ~262 Positive
(R)-1-Phenylethanol R ~262 Negative

Note: The predicted values for this compound are based on the expected electronic effects of the para-ethyl substituent and may vary depending on the solvent and temperature.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. In the context of stereochemistry, chiral NMR techniques are invaluable for determining enantiomeric purity and, in some cases, for assigning absolute configuration. One such method involves the use of chiral shift reagents (CSRs), typically lanthanide complexes with chiral ligands. nih.govrsc.org

When a CSR is added to a solution of a racemic or enantiomerically enriched sample of 1-(4-ethylphenyl)ethanol, it forms diastereomeric complexes with the (S) and (R) enantiomers. These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the two enantiomers. The most commonly used CSRs are europium or praseodymium complexes of camphor-derived ligands, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). rsc.org

The magnitude of the induced chemical shift difference (ΔΔδ) between the enantiomers is dependent on the concentration of the CSR and the specific protons being observed. nih.gov For this compound, the methine proton (CH-OH) and the methyl protons are particularly sensitive to the presence of the CSR, often showing baseline separation in the ¹H NMR spectrum, allowing for accurate determination of enantiomeric excess. nih.govfrontiersin.org

Table 2: Typical ¹H NMR Chemical Shift Differences (ΔΔδ) Induced by a Chiral Shift Reagent for a Secondary Alcohol

Proton Racemic Alcohol (ppm) With Chiral Shift Reagent ΔΔδ (ppm)
Methine (CH-OH) 4.85 (quartet) (S)-enantiomer: 5.10; (R)-enantiomer: 5.00 0.10

Note: The values are illustrative and the actual shifts and separations depend on the specific CSR, its concentration, the solvent, and the substrate.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are chiroptical techniques that measure the differential absorption of left and right circularly polarized infrared light (VCD) and the difference in the intensity of Raman scattered circularly polarized light (ROA), respectively. wikipedia.orgnih.govrsc.org These techniques provide information about the stereochemistry of a molecule based on its vibrational transitions.

The VCD and ROA spectra of this compound would exhibit a series of positive and negative bands corresponding to its various vibrational modes. The pattern of these signs is a unique fingerprint of its absolute configuration. The interpretation of VCD and ROA spectra is heavily reliant on computational chemistry. nih.govrsc.org Quantum chemical calculations, typically using density functional theory (DFT), are used to predict the VCD and ROA spectra for a given enantiomer. rsc.org By comparing the calculated spectrum for the (S) enantiomer with the experimental spectrum, the absolute configuration can be unequivocally assigned.

A key advantage of VCD and ROA is their ability to probe the stereochemistry of molecules in solution, providing a more accurate representation of their structure under typical reaction conditions. wikipedia.org

X-ray Crystallography of Chiral Derivatives for Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds, providing unambiguous information about bond lengths, bond angles, and absolute configuration. While obtaining suitable crystals of the parent alcohol, this compound, can be challenging, its absolute configuration can be definitively determined by forming a crystalline derivative with a chiral reagent of known absolute configuration.

For example, this compound can be esterified with a chiral carboxylic acid, such as (R)-Mosher's acid, to form a diastereomeric ester. The resulting diastereomer can then be crystallized and its structure determined by X-ray diffraction. Since the absolute configuration of the chiral acid is known, the absolute configuration of the alcohol portion of the molecule can be assigned with certainty. Alternatively, if a heavy atom is present in the derivative, anomalous dispersion methods can be used to determine the absolute configuration directly without the need for a chiral auxiliary. acs.org

Table 3: Crystallographic Data for a Hypothetical Diastereomeric Ester of this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 10.25
b (Å) 15.60
c (Å) 8.45

Note: The Flack parameter is a critical value in determining absolute configuration from X-ray data of chiral, non-centrosymmetric crystal structures. A value close to zero for a known 'S' configuration confirms the assignment.

Conformational Analysis via Advanced NMR Techniques and Computational Modeling

The biological activity and reactivity of a molecule are often governed by its preferred conformation. For this compound, the rotation around the C-C bond connecting the stereocenter to the phenyl ring is of particular interest. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the spatial proximity of different protons in the molecule, which in turn can be used to deduce the preferred conformation.

Computational modeling, using methods like molecular mechanics or DFT, can be used to calculate the relative energies of different conformations. nih.gov By identifying the lowest energy conformations, the most likely three-dimensional structures of the molecule in solution can be predicted. The combination of experimental NMR data and computational modeling provides a powerful approach to understanding the conformational landscape of this compound.

Table 4: List of Compounds

Compound Name
This compound
(S)-1-Phenylethanol
(R)-1-Phenylethanol
(R)-Mosher's acid

Emerging Research Directions and Future Perspectives for 1s 1 4 Ethylphenyl Ethanol

Sustainable and Green Chemistry Approaches for Production

The principles of green chemistry are increasingly being applied to the synthesis of chiral molecules like (1S)-1-(4-ethylphenyl)ethanol to minimize environmental impact and improve process efficiency.

Development of Eco-Friendly Catalytic Systems

A significant area of research is the development of environmentally benign catalytic systems for the enantioselective reduction of the corresponding ketone, 4'-ethylacetophenone (B57664). Biocatalysis, in particular, has emerged as a powerful green technology for synthesizing chiral alcohols due to its high selectivity and operation under mild, aqueous conditions. umich.edu

Enzymes, such as alcohol dehydrogenases (ADHs), are highly effective for this transformation. They can be employed as isolated enzymes or within whole-cell systems, offering a biodegradable and non-toxic alternative to traditional metal-based catalysts. bohrium.com The use of whole-cell biocatalysts can be particularly advantageous as it provides a natural environment for the enzymes and allows for cofactor regeneration in situ. umich.edu

Table 1: Examples of Biocatalytic Systems for Chiral Alcohol Synthesis

Biocatalyst TypeAdvantagesChallenges
Isolated EnzymesHigh purity, well-defined reaction conditionsHigher cost, potential for lower stability
Whole-Cell SystemsIn situ cofactor regeneration, lower preparation costPotential for side reactions, mass transfer limitations
Immobilized EnzymesReusability, improved stability, suitable for continuous flowImmobilization process can reduce activity

Solvent-Free or Aqueous-Phase Enantioselective Processes

A key tenet of green chemistry is the reduction or elimination of hazardous organic solvents. scispace.com Research is therefore focused on performing the enantioselective synthesis of this compound in solvent-free systems or in aqueous media.

Biocatalytic reductions are inherently well-suited to aqueous environments, as water is the natural solvent for enzymes. umich.edu This avoids the use of volatile organic compounds (VOCs) that are common in many chemical syntheses, thereby reducing air pollution and potential health hazards.

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry is a rapidly developing technology that offers significant advantages over traditional batch processing, particularly for the scalable synthesis of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.com The application of flow chemistry to the synthesis of this compound holds great promise for improving efficiency, safety, and scalability.

In a continuous flow system, reactants are continuously pumped through a reactor, where they mix and react. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. mdpi.com Furthermore, the small reactor volumes enhance safety when dealing with hazardous reagents or exothermic reactions.

For the production of this compound, continuous flow reactors can be packed with immobilized enzymes, creating a highly efficient and reusable catalytic system. researchgate.netnih.gov This approach combines the benefits of biocatalysis with the process intensification offered by flow chemistry, enabling the continuous production of the chiral alcohol with high productivity. nih.gov Such systems have been shown to operate for extended periods without a significant loss of catalytic activity, making them economically viable for industrial-scale production. nih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

FeatureBatch SynthesisContinuous Flow Synthesis
ScalabilityDifficult, requires larger vesselsEasier, by extending operation time
Process ControlLess precisePrecise control of parameters
SafetyHigher risk with large volumesEnhanced safety with small volumes
EfficiencyCan be lower due to downtimeHigher productivity, less downtime
Catalyst ReusabilityMore complexSimplified with packed-bed reactors

Integration with Artificial Intelligence and Machine Learning in Catalyst and Biocatalyst Design

ML algorithms can be trained on existing datasets of catalyst performance to identify complex relationships between catalyst structure and enantioselectivity. nih.govnih.gov This allows for the in silico screening of large libraries of potential catalysts, prioritizing the most promising candidates for experimental validation. umich.edu For instance, machine learning models have been successfully used to predict the enantioselectivity of amidases and catalysts for asymmetric hydrogenation. nih.govnih.gov

Novel Applications in Materials Science and Advanced Technologies (excluding biological activities)

While this compound is primarily known as a pharmaceutical intermediate, its chiral nature makes it a potentially valuable building block for the synthesis of novel materials in materials science and advanced technologies. Chiral molecules are integral to the development of a wide range of functional materials. researchgate.netnih.gov

One promising area of application is in the synthesis of chiral polymers. researchgate.netnih.gov The incorporation of chiral units, such as this compound, into a polymer backbone can impart unique optical and physical properties to the resulting material. nih.gov These chiral polymers could find applications as chiral stationary phases for chromatography, in enantioselective membrane separations, or as materials with specific chiroptical properties for use in optical devices. nih.govabo.fi The synthesis of polymers from chiral monomers derived from renewable feedstocks is a growing area of interest. nih.gov

Expanding the Scope of Enantioselective Transformations utilizing the 4-ethylphenyl ethanol scaffold

The chiral scaffold of this compound can be utilized as a starting material for a variety of other enantioselective transformations, expanding its utility as a versatile chiral building block in organic synthesis. researchgate.netnih.gov

One potential application is its use as a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and potentially recycled. sigmaaldrich.com The hydroxyl group of this compound could be used to attach it to a substrate, and the stereocenter would then direct the stereoselective formation of a new chiral center.

Furthermore, derivatives of this compound can serve as precursors for the synthesis of other valuable chiral molecules. The functional groups of the scaffold can be modified through various chemical reactions to introduce new functionalities while retaining the original stereochemistry, leading to a diverse range of enantiomerically pure compounds.

Q & A

Q. What are the common synthetic routes for (1S)-1-(4-ethylphenyl)ethanol in laboratory settings?

The compound is synthesized via asymmetric reduction of 4-ethylacetophenone. A biocatalytic method using Aromatoleum aromaticum (S)-1-phenylethanol dehydrogenase achieves high enantiomeric excess (ee) under optimized conditions (pH 7.5, 30°C, NADH cofactor). Chemical reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or THF is also viable but may require chiral auxiliaries for stereoselectivity . For scale-up, reflux conditions with catalytic K₂CO₃ in ethanol (50 mL solvent per 25 mmol substrate) are recommended, followed by cold-water precipitation and recrystallization .

Q. What spectroscopic methods confirm the structure and stereochemistry of this compound?

  • NMR : ¹H NMR identifies the chiral center (δ 1.4–1.6 ppm for CH₃ of ethyl group; δ 4.8–5.0 ppm for hydroxyl-bearing methine). ¹³C NMR confirms the secondary alcohol (δ 70–75 ppm).
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralcel OD-H) with hexane:isopropanol (90:10) mobile phase .
  • Polarimetry : Measures optical rotation ([α]D²⁵ = specific value) to verify enantiopurity .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, side-shield safety goggles, and flame-resistant lab coats due to flammability (GHS Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (LC₅₀ > 5 mg/L in rats).
  • Storage : Keep in airtight containers away from oxidizers at ≤25°C .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using engineered enzymes?

Directed evolution of alcohol dehydrogenases (ADHs) improves catalytic efficiency and ee%. For example, mutations at residues 110 (Leu→Ala) and 202 (Ile→Val) in Lactobacillus brevis ADH enhance activity toward bulky substrates like 4-ethylacetophenone. Coupling with NADH regeneration systems (e.g., glucose dehydrogenase) boosts turnover numbers (TON > 10,000) . Reaction monitoring via GC-MS ensures real-time ee% tracking .

Q. What computational strategies predict the biological interactions of this compound?

  • Molecular Docking : AutoDock Vina simulates binding to cytochrome P450 enzymes (e.g., CYP2D6), revealing hydroxylation sites.
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2 Å over 100 ns).
  • QSAR Models : Correlate substituent effects (e.g., ethyl vs. methyl groups) with antibacterial IC₅₀ values .

Q. How do structural modifications influence the compound’s reactivity and applications?

  • Electron-Withdrawing Groups (e.g., -NO₂ at para position): Increase oxidation susceptibility to 4-ethylacetophenone.
  • Bulky Substituents (e.g., morpholine sulfonyl): Reduce metabolic clearance (t₁/₂ > 6 hrs in hepatocyte assays) .
  • Comparative SAR : Ethyl groups enhance lipophilicity (logP = 2.8) vs. methyl analogs (logP = 2.1), improving blood-brain barrier penetration in CNS drug candidates .

Q. How can discrepancies in spectral data during characterization be resolved?

Contradictory NOESY signals (e.g., unexpected diastereomer peaks) may arise from impurities or solvent effects. Strategies include:

  • 2D NMR (HSQC, HMBC) : Assigns ambiguous proton-carbon correlations.
  • X-ray Crystallography : Resolves absolute configuration with Flack parameter < 0.1 .
  • DFT Calculations : Compares experimental vs. simulated IR spectra (B3LYP/6-31G* basis set) .

Q. What are the environmental implications of this compound in ecotoxicology studies?

  • Biodegradation : Aerobic soil metabolism studies show 50% degradation in 28 days (OECD 307).
  • Aquatic Toxicity : LC₅₀ for Daphnia magna is 12 mg/L, classifying it as "harmful" (ECHA guidelines).
  • Green Synthesis : Replace ethanol with cyclopentyl methyl ether (CPME) to reduce waste (E-factor < 5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.